molecular formula C8H18ClN B6198999 1-ethyl-3,3-dimethylcyclobutan-1-amine hydrochloride CAS No. 2680537-43-1

1-ethyl-3,3-dimethylcyclobutan-1-amine hydrochloride

Cat. No.: B6198999
CAS No.: 2680537-43-1
M. Wt: 163.7
InChI Key:
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Description

1-Ethyl-3,3-dimethylcyclobutan-1-amine hydrochloride is a chemical compound with a unique structure, characterized by a cyclobutane ring substituted with ethyl and dimethyl groups, and an amine group

Preparation Methods

The synthesis of 1-ethyl-3,3-dimethylcyclobutan-1-amine hydrochloride typically involves the following steps:

    Synthetic Routes: The preparation begins with the formation of the cyclobutane ring, followed by the introduction of ethyl and dimethyl groups. The amine group is then added through a series of reactions involving amination.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the stability of the intermediate compounds. Solvents such as ethanol or methanol are often used to facilitate the reactions.

    Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to maintain consistency and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high purity and efficiency.

Chemical Reactions Analysis

1-Ethyl-3,3-dimethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can produce a variety of derivatives.

Scientific Research Applications

1-Ethyl-3,3-dimethylcyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-ethyl-3,3-dimethylcyclobutan-1-amine hydrochloride exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity.

    Pathways Involved: These interactions can trigger various biochemical pathways, leading to changes in cellular functions. The exact pathways depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

1-Ethyl-3,3-dimethylcyclobutan-1-amine hydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-ethyl-3,3-dimethylcyclobutan-1-amine and 1-ethyl-3,3-dimethylcyclobutan-1-amine sulfate share structural similarities.

    Uniqueness: The hydrochloride form of this compound is unique due to its specific reactivity and solubility properties, making it particularly useful in certain applications where other forms may not be as effective.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-3,3-dimethylcyclobutan-1-amine hydrochloride involves the reaction of 1-ethyl-3,3-dimethylcyclobutan-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to form the amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1-ethyl-3,3-dimethylcyclobutan-1-carboxylic acid", "Thionyl chloride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "1. 1-ethyl-3,3-dimethylcyclobutan-1-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "2. The acid chloride is then reacted with ammonia to form 1-ethyl-3,3-dimethylcyclobutan-1-amine.", "3. 1-ethyl-3,3-dimethylcyclobutan-1-amine is then reacted with hydrochloric acid to form 1-ethyl-3,3-dimethylcyclobutan-1-amine hydrochloride." ] }

CAS No.

2680537-43-1

Molecular Formula

C8H18ClN

Molecular Weight

163.7

Purity

95

Origin of Product

United States

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